Cas no 1429665-39-3 (3-Chloroimidazo[1,2-a]pyrazine)
3-Chloroimidazo[1,2-a]pyrazine Chemical and Physical Properties
Names and Identifiers
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- 3-Chloroimidazo[1,2-a]pyrazine
- ClC1=CN=C2N1C=CN=C2
- 3-Chloro-imidazo[1,2-a]pyrazine
- MFCD26912856
- CS-0446457
- EN300-220799
- DB-194039
- AKOS026732388
- AT35494
- SCHEMBL20380147
- 1429665-39-3
- HS-6770
-
- MDL: MFCD26912856
- Inchi: 1S/C6H4ClN3/c7-5-3-9-6-4-8-1-2-10(5)6/h1-4H
- InChI Key: NLCZMMKTARJHDH-UHFFFAOYSA-N
- SMILES: ClC1=CN=C2C=NC=CN21
Computed Properties
- Exact Mass: 153.0093748g/mol
- Monoisotopic Mass: 153.0093748g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 30.2
3-Chloroimidazo[1,2-a]pyrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B421405-5mg |
3-chloroimidazo[1,2-a]pyrazine |
1429665-39-3 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B421405-10mg |
3-chloroimidazo[1,2-a]pyrazine |
1429665-39-3 | 10mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B421405-50mg |
3-chloroimidazo[1,2-a]pyrazine |
1429665-39-3 | 50mg |
$ 320.00 | 2022-06-07 | ||
| Alichem | A099001303-5g |
3-Chloroimidazo[1,2-a]pyrazine |
1429665-39-3 | 97% | 5g |
1,005.00 USD | 2021-06-01 | |
| Alichem | A099001303-10g |
3-Chloroimidazo[1,2-a]pyrazine |
1429665-39-3 | 97% | 10g |
1,313.20 USD | 2021-06-01 | |
| Alichem | A099001303-25g |
3-Chloroimidazo[1,2-a]pyrazine |
1429665-39-3 | 97% | 25g |
2,556.72 USD | 2021-06-01 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19399-100MG |
3-chloroimidazo[1,2-a]pyrazine |
1429665-39-3 | 95% | 100MG |
¥ 389.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19399-250MG |
3-chloroimidazo[1,2-a]pyrazine |
1429665-39-3 | 95% | 250MG |
¥ 660.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19399-500MG |
3-chloroimidazo[1,2-a]pyrazine |
1429665-39-3 | 95% | 500MG |
¥ 2,976.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19399-1G |
3-chloroimidazo[1,2-a]pyrazine |
1429665-39-3 | 95% | 1g |
¥ 1,782.00 | 2023-04-05 |
3-Chloroimidazo[1,2-a]pyrazine Suppliers
3-Chloroimidazo[1,2-a]pyrazine Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 3-Chloroimidazo[1,2-a]pyrazine
Recent Advances in the Study of 3-Chloroimidazo[1,2-a]pyrazine (CAS: 1429665-39-3) and Its Applications in Chemical Biology and Medicine
The compound 3-Chloroimidazo[1,2-a]pyrazine (CAS: 1429665-39-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This heterocyclic scaffold is particularly notable for its role as a key intermediate in the synthesis of bioactive molecules, including kinase inhibitors and other therapeutic agents. Recent studies have explored its potential in targeting various disease pathways, making it a focal point for researchers aiming to develop novel treatments for conditions such as cancer, inflammatory diseases, and infectious diseases.
One of the most promising aspects of 3-Chloroimidazo[1,2-a]pyrazine is its ability to serve as a building block for the design of small-molecule inhibitors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of potent and selective inhibitors of the protein kinase family, which are implicated in numerous oncogenic processes. The study highlighted the compound's favorable pharmacokinetic properties, including its metabolic stability and bioavailability, which are critical for its translation into clinical applications.
In addition to its role in kinase inhibition, 3-Chloroimidazo[1,2-a]pyrazine has been investigated for its potential in modulating immune responses. A recent preprint on bioRxiv detailed its use in the development of immunomodulatory agents that target Toll-like receptors (TLRs), which play a pivotal role in innate immunity. The findings suggest that derivatives of this compound could be engineered to enhance or suppress immune activity, offering new avenues for treating autoimmune disorders and chronic inflammatory conditions.
Another area of active research involves the application of 3-Chloroimidazo[1,2-a]pyrazine in antimicrobial drug development. A 2022 study in Antimicrobial Agents and Chemotherapy reported that analogs of this compound exhibited potent activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism that differs from traditional antibiotics, thereby reducing the likelihood of resistance development.
Despite these promising findings, challenges remain in optimizing the therapeutic potential of 3-Chloroimidazo[1,2-a]pyrazine. Issues such as off-target effects and toxicity profiles need to be addressed through further structure-activity relationship (SAR) studies and preclinical evaluations. However, the compound's versatility and the growing body of research supporting its applications suggest that it will continue to be a valuable tool in the chemical biology and medicinal chemistry toolkit.
In conclusion, 3-Chloroimidazo[1,2-a]pyrazine (CAS: 1429665-39-3) represents a compelling case study in the intersection of chemical synthesis and biological application. Its diverse roles in drug discovery—from kinase inhibition to immunomodulation and antimicrobial activity—underscore its potential to contribute to the development of next-generation therapeutics. As research progresses, it will be essential to explore its mechanisms of action in greater detail and to translate these findings into clinically viable treatments.
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